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Compound of Interest

Compound Name: Gelsempervine A

Cat. No.: B15590174

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Gelsempervine A, a sarpagine-type indole alkaloid. Due to the limited public availability of the
primary research, this document summarizes the foundational information and directs
researchers to the original source for detailed spectral data.

Gelsempervine A, with the molecular formula C22H26N204 and CAS number 865187-17-3,
was first reported as one of five new sarpagine-type alkaloids isolated from Gelsemium
sempervirens.[1] Spectroscopic analysis has been pivotal in the characterization of its unique
chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool in the structural elucidation of novel
compounds like Gelsempervine A. It provides the exact mass of the molecule, allowing for the
determination of its elemental composition. Tandem mass spectrometry (MS/MS) further
reveals structural information through controlled fragmentation of the parent ion.

Table 1: Mass Spectrometry Data for Gelsempervine A
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Metric Value Source
Molecular Formula C22H26N204 [1]
Molecular Weight 382.45 g/mol Calculated
Observed m/z Data not publicly available. See Note
Fragmentation Pattern Data not publicly available. See Note

Note: The detailed mass spectrometry data, including the observed mass-to-charge ratio (m/z)
and fragmentation patterns, are reported in the primary literature. Researchers are advised to
consult: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324 for this
information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including *H NMR and 3C NMR, provides
detailed information about the chemical environment of individual atoms within a molecule. This
data is essential for piecing together the complex architecture of natural products like
Gelsempervine A. Spectroscopic data suggests that Gelsempervine A exists in a C/D ring-
opened keto-amine form in aprotic solvents like acetonitrile (CHsCN), and as a transannular
structure with a zwitterionic form in protic solvents such as methanol (CHsOH).[1]

'H NMR Data

Table 2: 1H NMR Spectroscopic Data for Gelsempervine A

Chemical Coupling

Position Shift (6) Multiplicity Constant Assignment Source
ppm (9) Hz
Data not
publicly - - - See Note
available.

Note: The complete H NMR data is available in the primary source: Symposium on the
Chemistry of Natural Products, 2006 (48), 319-324.
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13C NMR Data

Table 3: 13C NMR Spectroscopic Data for Gelsempervine A

. Chemical Shift () .
Position Assignment Source

ppm

Data not publicly
) See Note
available.

Note: The complete 13C NMR data is available in the primary source: Symposium on the
Chemistry of Natural Products, 2006 (48), 319-324.

Experimental Protocols

The precise experimental conditions are crucial for the reproducibility of spectroscopic data.
While the specific protocols for Gelsempervine A are detailed in the primary publication, a
general methodology for the spectroscopic analysis of novel natural products is outlined below.

General NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-800 MHz). The
sample is dissolved in a deuterated solvent (e.g., CDClz, CDsOD, DMSO-ds), and chemical
shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane
(TMS). Standard 1D experiments include *H and 3C NMR. 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete structural

assignment.

General Mass Spectrometry Protocol

High-resolution mass spectra are commonly acquired using techniques like Electrospray
lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) coupled with a time-of-
flight (TOF) or Orbitrap mass analyzer. For fragmentation studies (MS/MS), a precursor ion is
selected and subjected to collision-induced dissociation (CID) to generate a characteristic
fragmentation pattern.
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Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a novel natural product is a systematic process
that integrates data from various techniques to arrive at a confirmed chemical structure.
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General workflow for the spectroscopic analysis of a novel natural product.
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Conclusion

This guide consolidates the publicly accessible spectroscopic information for Gelsempervine
A. While foundational details are provided, the comprehensive quantitative NMR and MS data,
along with the specific experimental protocols, are contained within the primary scientific
literature. For researchers engaged in the synthesis, derivatization, or biological evaluation of
Gelsempervine A, obtaining the full dataset from the cited symposium proceedings is essential
for accurate and reliable scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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